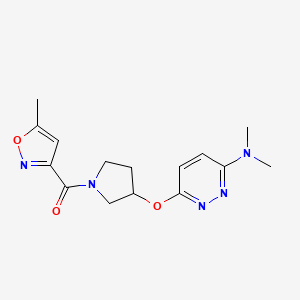
4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H8Cl2N2OS2 and its molecular weight is 355.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial Properties : A study conducted by Bikobo et al. (2017) demonstrated that thiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacterial strains.
Anticancer Research
- Anticancer Activity : Research by Ravinaik et al. (2021) found that certain benzamide derivatives showed higher anticancer activities than standard drugs in tests against multiple cancer cell lines.
- Pro-apoptotic Properties : A study by Yılmaz et al. (2015) synthesized derivatives of indapamide that exhibited pro-apoptotic activity, particularly effective against melanoma cell lines.
Antifungal Applications
- Antifungal Effects : Compounds synthesized from benzamide derivatives have been studied for their potential antifungal activities, as explored in research by Narayana et al. (2004).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : The study by Sharma et al. (2016) provides insights into the synthesis and crystal structure of related benzamide compounds.
- Structural Characterization : Research by Ćaleta et al. (2008) focused on the synthesis and structural characterization of novel benzothiazole derivatives.
Anti-Inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Evaluation : A study by Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives and evaluated their anti-inflammatory and analgesic properties.
Adenosine Receptors Research
- Adenosine Receptors Selectivity : Research conducted by Inamdar et al. (2013) investigated the selectivity of benzamide and furamide analogues towards adenosine receptors, offering insights into receptor-ligand interactions.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like cox-1, cox-2, and 5-lox .
Mode of Action
Similar compounds have been found to inhibit the activity of cox-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
The compound likely affects the COX/LOX pathway, given the activity of similar compounds . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Análisis Bioquímico
Biochemical Properties
The compound 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has been found to interact with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle . The nature of these interactions involves hydrogen bonding and pi-pi interactions .
Cellular Effects
The effects of 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide on cells are primarily related to its antifungal activity . It has been shown to have good antifungal activity against Valsa mali and Sclerotinia sclerotiorum .
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with SDH . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .
Propiedades
IUPAC Name |
4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-3-1-8(2-4-9)13(19)18-14-17-10(7-20-14)11-5-6-12(16)21-11/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFIYDPDPTCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3002452.png)
![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)

![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)
![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B3002464.png)


![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)

